Tert-butyl 4-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a pyrazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions, often using difluoroethyl halides.
Coupling with Piperidine: The pyrazole derivative is then coupled with a piperidine ring, which can be achieved through amination reactions.
Esterification: Finally, the tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoroethyl group or the pyrazole ring, potentially yielding partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl group, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce difluoroethyl-substituted piperidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The difluoroethyl group is particularly interesting due to its ability to mimic biological functionalities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl 4-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The difluoroethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate: The compound , notable for its difluoroethyl group.
Uniqueness
The presence of the difluoroethyl group in this compound distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it a unique candidate for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F2N4O2/c1-15(2,3)23-14(22)20-7-4-11(5-8-20)18-13-6-9-21(19-13)10-12(16)17/h6,9,11-12H,4-5,7-8,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGZORWZTHCBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NN(C=C2)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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